An In-Depth Technical Guide to Methyl 2-methyl-3-oxohexanoate
An In-Depth Technical Guide to Methyl 2-methyl-3-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-3-oxohexanoate (CAS Number: 120040-67-7) is a β-keto ester of significant interest in synthetic organic chemistry. Its structure, featuring a ketone and an ester functional group with a methyl substitution on the α-carbon, makes it a versatile building block for the synthesis of more complex molecules. β-keto esters are widely recognized as crucial intermediates in the production of pharmaceuticals and agrochemicals[1][2]. The presence of the α-methyl group can also impart unique properties to the parent molecule, a concept of growing importance in medicinal chemistry[3]. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of Methyl 2-methyl-3-oxohexanoate, with a focus on its utility in research and development.
Chemical Properties and Structure
Methyl 2-methyl-3-oxohexanoate is a derivative of hexanoic acid. The key structural features are a methyl ester at one end, a ketone at the 3-position, and a methyl group at the 2-position (the α-carbon). This arrangement of functional groups is pivotal to its chemical reactivity.
| Property | Value | Source |
| CAS Number | 120040-67-7 | [4] |
| Molecular Formula | C8H14O3 | [4] |
| Molecular Weight | 158.19 g/mol | [4] |
| IUPAC Name | methyl 2-methyl-3-oxohexanoate | [5] |
| Synonyms | 2-methyl-3-oxo-hexanoic acid methyl ester | [4] |
The presence of the acidic α-hydrogen, situated between the two carbonyl groups, is a hallmark of β-keto esters[6]. However, in Methyl 2-methyl-3-oxohexanoate, this position is substituted with a methyl group, which will influence its reactivity in enolate-based reactions.
Synthesis of Methyl 2-methyl-3-oxohexanoate
The primary synthetic route to Methyl 2-methyl-3-oxohexanoate is through the α-alkylation of a precursor β-keto ester, Methyl 3-oxohexanoate.
Conceptual Synthesis Workflow
The synthesis can be visualized as a two-step process, starting from a Claisen condensation to form the initial β-keto ester, followed by an alkylation step.
Detailed Synthetic Protocol
A documented method for the synthesis of Methyl 2-methyl-3-oxohexanoate involves the methylation of Methyl 3-oxohexanoate[4].
Reaction:
Methyl 3-oxohexanoate + Iodomethane --(NaH, 1,2-dimethoxyethane)--> Methyl 2-methyl-3-oxohexanoate
Step-by-Step Methodology:
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (NaH) in 1,2-dimethoxyethane.
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Enolate Formation: To this suspension, add a solution of Methyl 3-oxohexanoate in 1,2-dimethoxyethane dropwise at room temperature. The formation of the enolate is an exothermic reaction and should be controlled.
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Alkylation: After the addition is complete, add iodomethane to the reaction mixture.
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Reaction Completion: The reaction mixture is stirred at ambient temperature for approximately 3 hours to ensure complete alkylation.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as diethyl ether.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 2-methyl-3-oxohexanoate.
This method is an example of the broader utility of β-keto esters in C-C bond formation through the generation of a nucleophilic enolate[7].
Analytical Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The methoxy group protons (-OCH₃) would appear as a singlet. The protons of the ethyl group (-CH₂CH₃) would show a triplet and a quartet. The methyl group at the α-position (-CH(CH₃)C=O) would be a doublet, and the adjacent proton would be a quartet.
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¹³C NMR: The carbon NMR spectrum would be characterized by signals for the two carbonyl carbons (ester and ketone) in the range of 190-215 ppm[3][8]. The carbons of the methyl, ethyl, and methoxy groups would appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of a β-keto ester typically shows strong absorption bands for the two carbonyl groups[6]. For Methyl 2-methyl-3-oxohexanoate, one would expect:
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Ester C=O stretch: around 1735-1750 cm⁻¹
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Ketone C=O stretch: around 1715 cm⁻¹[9]
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C-O stretch: a strong and broad peak in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of β-keto esters is often characterized by fragmentation patterns involving cleavages alpha to the carbonyl groups and McLafferty rearrangements[10]. For Methyl 2-methyl-3-oxohexanoate, key fragments would likely arise from the loss of the methoxy group, the ethyl group, and other characteristic cleavages.
Potential Applications in Drug Discovery and Development
β-Keto esters are valuable precursors in the synthesis of a wide array of heterocyclic and carbocyclic compounds, which form the core of many pharmaceutical agents[11]. The introduction of a methyl group at the α-position of a β-keto ester can have profound effects on the biological activity and pharmacokinetic properties of the resulting molecules.
The "Magic Methyl" Effect
In medicinal chemistry, the addition of a methyl group to a lead compound can sometimes lead to a significant improvement in its biological activity, a phenomenon often referred to as the "magic methyl" effect[3]. This can be due to several factors, including:
-
Increased Lipophilicity: The methyl group can enhance the compound's ability to cross cell membranes.
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Improved Metabolic Stability: The methyl group can block sites of metabolic oxidation, increasing the compound's half-life.
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Enhanced Binding Affinity: The methyl group can provide additional hydrophobic interactions with the target protein.
Scaffold for Bioactive Molecules
Methyl 2-methyl-3-oxohexanoate can serve as a starting material for the synthesis of various pharmacologically active scaffolds. For instance, β-keto esters are known to be precursors for:
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Pyrimidines and Pyridines: Important classes of compounds with a wide range of biological activities.
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Pyrroles and other Heterocycles: Core structures in many natural products and synthetic drugs.
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Novel Carboxylic Acids: Through hydrolysis and further modification.
Recent studies have also explored the antibacterial activity of β-keto ester derivatives, suggesting their potential as novel antimicrobial agents[12].
Safety and Handling
As with any chemical, Methyl 2-methyl-3-oxohexanoate should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, general guidelines for handling β-keto esters should be followed.
-
General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[13].
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Hazards of Related Compounds: The related compound, Methyl 3-oxohexanoate, is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[5]. It is prudent to assume that Methyl 2-methyl-3-oxohexanoate may have similar hazards.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
Methyl 2-methyl-3-oxohexanoate is a valuable, albeit not extensively studied, chemical intermediate. Its synthesis via the alkylation of Methyl 3-oxohexanoate is a straightforward and well-established chemical transformation. While specific data on its properties and applications are limited, its structural features as an α-methyl β-keto ester suggest significant potential as a building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. The principles of the "magic methyl" effect further underscore its potential utility in the development of novel therapeutic agents. Further research into the reactivity and biological activity of this compound and its derivatives is warranted.
References
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- 5. Methyl 3-oxohexanoate | C7H12O3 | CID 121700 - PubChem [pubchem.ncbi.nlm.nih.gov]
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